molecular formula C16H20N2 B101460 1-N-butyl-4-N-phenylbenzene-1,4-diamine CAS No. 15464-99-0

1-N-butyl-4-N-phenylbenzene-1,4-diamine

Cat. No.: B101460
CAS No.: 15464-99-0
M. Wt: 240.34 g/mol
InChI Key: PIPXINMICYUFAD-UHFFFAOYSA-N
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Description

1-N-Butyl-4-N-phenylbenzene-1,4-diamine is a substituted aromatic diamine characterized by a benzene ring with two amine groups at the 1 and 4 positions, modified by a butyl and a phenyl substituent, respectively. This structural motif places it within the broader family of benzene-1,4-diamine derivatives, which are widely studied for their tunable electronic, optical, and redox properties . For example, reductive amination of (E)-imine intermediates using sodium cyanoborohydride (as seen in SI78 synthesis ) or SNAr reactions with aryl halides could be adapted for its preparation.

The butyl and phenyl substituents likely enhance solubility in organic solvents compared to unsubstituted benzene-1,4-diamine, making it suitable for applications in materials science, such as organic semiconductors or fluorophores. Its redox-active aromatic amine groups may also contribute to antioxidant or aggregation-inhibiting properties, as observed in simpler derivatives .

Properties

CAS No.

15464-99-0

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

1-N-butyl-4-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C16H20N2/c1-2-3-13-17-14-9-11-16(12-10-14)18-15-7-5-4-6-8-15/h4-12,17-18H,2-3,13H2,1H3

InChI Key

PIPXINMICYUFAD-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2

Canonical SMILES

CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2

Synonyms

N-BUTYL-PARA-AMINODIPHENYLAMINE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination of Nitrobenzene: One common method involves the reduction of nitrobenzene to aniline, followed by alkylation with butyl chloride and subsequent reaction with phenyl isocyanate.

    Reductive Amination: Another method involves the reductive amination of 4-nitroaniline with butylamine and phenyl isocyanate under hydrogenation conditions.

Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, forming quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of catalysts are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of dyes and pigments.
  • Acts as a stabilizer in the production of polymers and resins.

Biology:

  • Investigated for its potential use in biochemical assays and as a reagent in analytical chemistry.

Medicine:

  • Explored for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.

Industry:

  • Widely used as an antioxidant in rubber and plastic manufacturing to prevent degradation.
  • Utilized in the production of high-performance materials such as aramid fibers.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through its antioxidant properties. It can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.

Molecular Targets and Pathways:

  • Targets reactive oxygen species (ROS) and reactive nitrogen species (RNS).
  • Involves pathways related to the reduction of oxidative stress and stabilization of free radicals.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-N-Butyl-4-N-phenylbenzene-1,4-diamine N1-butyl, N4-phenyl ~268.4 (calculated) Potential fluorophore, redox activity Inferred
N1,N4-Bis(4-(dimethylamino)benzylidene)benzene-1,4-diamine (DBD) N1,N4-bis(dimethylaminobenzylidene) ~386.5 Aggregation-induced emission (AIE), solid-state fluorescence
N4-(7-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine sulphate N4-chloroquinoline, N1,N1-diethyl ~452.0 (sulphate salt) Antimalarial drug (Nivaquine analogue)
N-1,3-Dimethylbutyl-N'-phenyl-p-phenylenediamine N1-(4-methylpentan-2-yl), N4-phenyl ~283.4 Antioxidant, polymer stabilizer
4-N-Phenyl-4-N-propan-2-ylbenzene-1,4-diamine N1-phenyl, N4-isopropyl ~241.3 Intermediate for dyes or sensors

Key Comparative Insights

Electronic and Optical Properties

  • The target compound’s phenyl and butyl groups may similarly restrict rotation, but its fluorescence profile would depend on substituent electronic effects. For instance, the electron-donating butyl group could redshift emission compared to DBD’s dimethylamino substituents.
  • Redox Activity: Benzene-1,4-diamine derivatives with electron-rich substituents (e.g., dimethylamino in DBD) show enhanced redox activity, enabling applications in radical scavenging or amyloid-β aggregation inhibition . The butyl group in the target compound, being less electron-donating than dimethylamino, may reduce redox potency but improve lipophilicity for membrane penetration.

Solubility and Stability

  • The butyl chain in the target compound likely enhances solubility in nonpolar solvents compared to polar derivatives like DBD or Nivaquine analogues . For example, N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine () is used as a polymer stabilizer due to its compatibility with hydrophobic matrices.
  • Steric hindrance from the phenyl group may improve thermal stability, as seen in N1,N4-bis(4-bromophenyl) derivatives (), which exhibit high melting points.

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